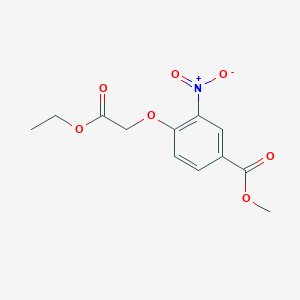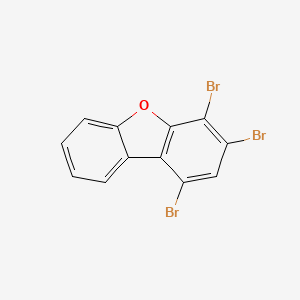
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is a synthetic organic compound that features a benzoxaborole core with difluoro and trimethylsilyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-hydroxybenzoic acid and trimethylsilyl chloride.
Formation of Benzoxaborole Core: The benzoxaborole core is formed through a cyclization reaction, often involving the use of a boron source such as boric acid or boron trichloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxaborole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoxaboroles, while oxidation and reduction reactions can lead to different oxidation states of the benzoxaborole core.
科学的研究の応用
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Catalysis: It can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
作用機序
The mechanism of action of 4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets. The benzoxaborole core can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a boronate ester with serine or threonine residues in the enzyme’s active site. The difluoro and trimethylsilyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,6-Difluoro-5-(trifluoromethyl)-1,3-phenylene: This compound shares the difluoro substitution but differs in the presence of a trifluoromethyl group instead of a trimethylsilyl group.
4,6-Difluoro-5-pyrimidine formaldehyde: Another difluoro-substituted compound with a different core structure.
Uniqueness
4,6-Difluoro-5-(trimethylsilyl)-2,1-benzoxaborol-1(3H)-ol is unique due to the combination of its benzoxaborole core with difluoro and trimethylsilyl substituents. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
651326-80-6 |
|---|---|
分子式 |
C10H13BF2O2Si |
分子量 |
242.10 g/mol |
IUPAC名 |
(4,6-difluoro-1-hydroxy-3H-2,1-benzoxaborol-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H13BF2O2Si/c1-16(2,3)10-8(12)4-7-6(9(10)13)5-15-11(7)14/h4,14H,5H2,1-3H3 |
InChIキー |
ACPDQUQNUKCXJJ-UHFFFAOYSA-N |
正規SMILES |
B1(C2=CC(=C(C(=C2CO1)F)[Si](C)(C)C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)

![3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12592773.png)
![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)

![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)



![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)


